molecular formula C21H23ClF3N3OS B6487214 N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride CAS No. 1216486-68-8

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride

Cat. No.: B6487214
CAS No.: 1216486-68-8
M. Wt: 457.9 g/mol
InChI Key: XOWWHGLOTPRKBT-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a benzothiazole core substituted with a methyl group at position 6 and a trifluoromethylbenzamide moiety at position 2. The trifluoromethyl group improves metabolic stability and lipophilicity, a common strategy in medicinal chemistry to optimize pharmacokinetics .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3OS.ClH/c1-14-8-9-17-18(12-14)29-20(25-17)27(11-5-10-26(2)3)19(28)15-6-4-7-16(13-15)21(22,23)24;/h4,6-9,12-13H,5,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWWHGLOTPRKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations in Benzothiazole Derivatives

The compound shares a benzothiazole scaffold with several analogs (Table 1). Key structural differences include substituents on the benzothiazole ring, the benzamide moiety, and the presence of additional functional groups.

Table 1: Structural Comparison of Benzothiazole Derivatives

Compound Name Benzothiazole Substituent Benzamide Substituent Additional Features Reference
Target Compound 6-Methyl 3-(Trifluoromethyl) Dimethylaminopropyl chain, HCl salt -
N-[3-(Dimethylamino)propyl]-N-(6-Fluoro-1,3-benzothiazol-2-yl)-3,4-Dimethoxybenzamide HCl 6-Fluoro 3,4-Dimethoxy Dimethylaminopropyl chain, HCl salt
N-(3-(Dimethylamino)propyl)-N-(6-Fluorobenzo[d]thiazol-2-yl)-3-Phenylpropanamide HCl 6-Fluoro 3-Phenylpropanamide Dimethylaminopropyl chain, HCl salt
N-(3-(Dimethylamino)propyl)-N-(4-Methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-Carboxamide HCl 4-Methoxy Benzothiazole-2-carboxamide Dual benzothiazole cores, HCl salt

Impact of Substituents on Physicochemical Properties

  • 6-Methyl vs. Fluoro substituents, by contrast, increase electronegativity and may enhance binding to polar residues in target proteins .
  • Trifluoromethyl vs. Dimethoxy/Phenylpropanamide: The trifluoromethyl group (electron-withdrawing) increases metabolic stability and acidity of adjacent protons, while dimethoxy groups (electron-donating) may improve solubility and hydrogen-bonding capacity.
  • Hydrochloride Salt : Common across analogs to enhance aqueous solubility and bioavailability .

Research Findings and Inferences

  • Metabolic Stability : The trifluoromethyl group likely reduces oxidative metabolism compared to methoxy or phenyl groups, extending half-life .
  • Solubility-Bioavailability Balance : Hydrochloride salts and polar substituents (e.g., methoxy) improve solubility, counteracting the lipophilicity of benzothiazole and trifluoromethyl groups .
  • Target Selectivity : Structural analogs with dual benzothiazole cores (e.g., compound in ) show enhanced binding to multidomain proteins, suggesting the target compound may exhibit similar polypharmacology.

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